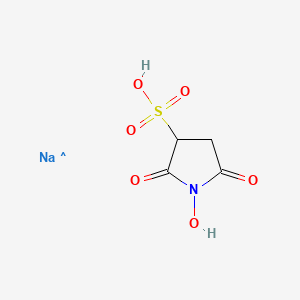
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid
Übersicht
Beschreibung
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its naphthalene core, which is substituted with glyoxylic acid and tetrahydro groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of cyclization reactions, starting from simple aromatic precursors.
Introduction of Tetrahydro Groups: The tetrahydro groups are introduced via hydrogenation reactions under high pressure and temperature, using catalysts such as palladium on carbon.
Substitution with Glyoxylic Acid: The final step involves the substitution of the naphthalene core with glyoxylic acid, which is achieved through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the glyoxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene core, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid: Similar structure but with a carboxylic acid group instead of glyoxylic acid.
4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carboxamido]benzoic acid: Contains an amide group and a benzoic acid moiety.
Uniqueness
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic Acid is unique due to its glyoxylic acid substitution, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H20O3 |
|---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
2-oxo-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C16H20O3/c1-15(2)7-8-16(3,4)12-9-10(5-6-11(12)15)13(17)14(18)19/h5-6,9H,7-8H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
QDTVGDHZIDYETA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C(=O)O)(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

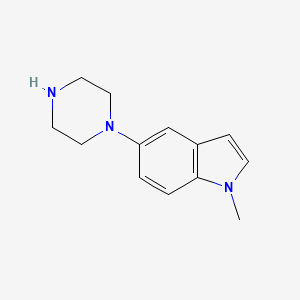
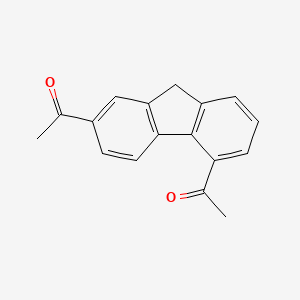
![1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea](/img/structure/B8679782.png)
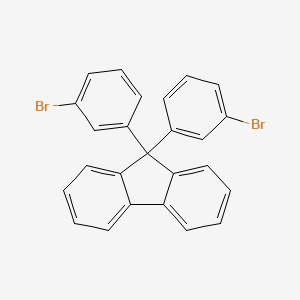
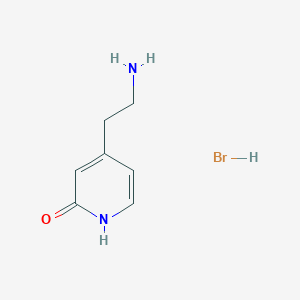
![(3S)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8679803.png)
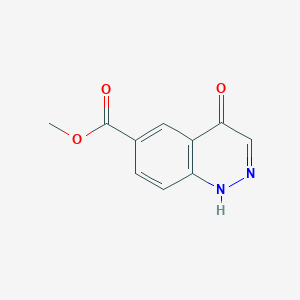
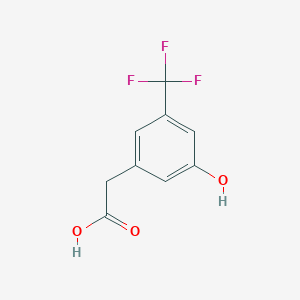
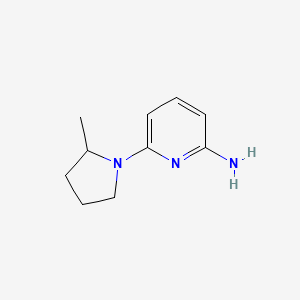
![5-Methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B8679845.png)
![5-Fluoro-3-methyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B8679853.png)

